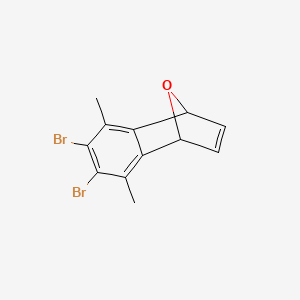
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene is a chemical compound with the molecular formula C₁₂H₁₀Br₂O It is a derivative of naphthalene, characterized by the presence of bromine atoms and an epoxide group
Méthodes De Préparation
The synthesis of 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene typically involves the bromination of 5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 7 positions. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as brominating agents, with the reaction being conducted in an inert solvent such as dichloromethane or chloroform .
Analyse Des Réactions Chimiques
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include naphthoquinones, diols, and substituted naphthalene derivatives.
Applications De Recherche Scientifique
6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the epoxide group play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar compounds to 6,7-Dibromo-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene include:
6,7-Dichloro-5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene: Similar in structure but with chlorine atoms instead of bromine.
5,8-Dimethyl-1,4-dihydro-1,4-epoxynaphthalene: Lacks the halogen atoms, making it less reactive in certain substitution reactions.
6,7-Dibromo-1,4-dihydro-1,4-epoxynaphthalene: Lacks the methyl groups, affecting its steric and electronic properties.
Propriétés
Numéro CAS |
115695-65-3 |
|---|---|
Formule moléculaire |
C12H10Br2O |
Poids moléculaire |
330.01 g/mol |
Nom IUPAC |
4,5-dibromo-3,6-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H10Br2O/c1-5-9-7-3-4-8(15-7)10(9)6(2)12(14)11(5)13/h3-4,7-8H,1-2H3 |
Clé InChI |
COYWBPBXQOHQAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3C=CC(C2=C(C(=C1Br)Br)C)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-4-[4-(pyren-1-YL)butyl]aniline](/img/structure/B14302044.png)
![3-(Ethenesulfonyl)-N-[3-(ethenesulfonyl)propyl]propan-1-amine](/img/structure/B14302056.png)
![N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide](/img/structure/B14302065.png)
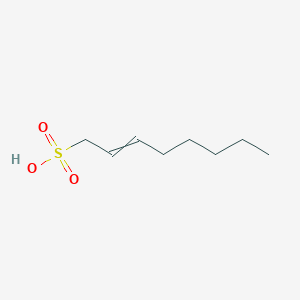
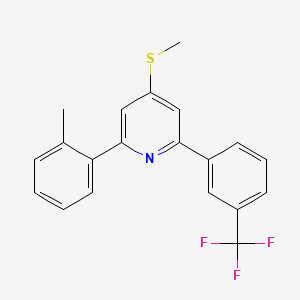
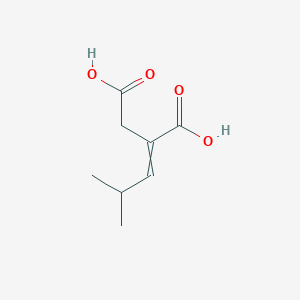
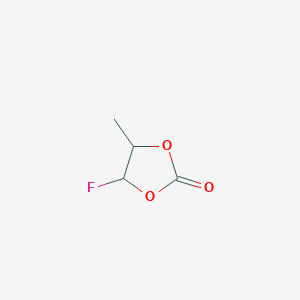
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-ethyl-N~2~,N~2~-dimethylethane-1,2-diamine](/img/structure/B14302103.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
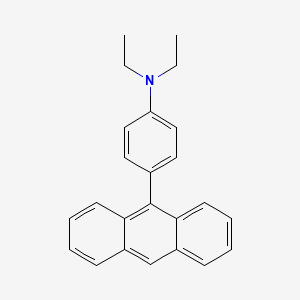
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
